[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is commonly used as a building block in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a cyclopropylmethyl group attached to a phenyl ring, which is further connected to a methanamine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropylmethyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The phenyl ring with the cyclopropylmethyl group is then subjected to a nucleophilic substitution reaction to introduce the methanamine group.
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or aldehydes.
Reduction: Formation of cyclopropylmethyl amines or alcohols.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- [4-(Cyclopropylmethyl)phenyl]methanol
- [4-(Cyclopropylmethyl)phenyl]methanone
- [4-(Cyclopropylmethyl)phenyl]methanoic acid
Uniqueness
[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances the compound’s stability and reactivity, while the methanamine group allows for versatile chemical modifications. This combination makes it a valuable tool in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[4-(cyclopropylmethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-11-5-3-10(4-6-11)7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBSVYLPKVGTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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